molecular formula C21H26ClN3O2 B2632731 1-(4-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopentane-1-carboxamide CAS No. 1798462-29-9

1-(4-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopentane-1-carboxamide

Cat. No.: B2632731
CAS No.: 1798462-29-9
M. Wt: 387.91
InChI Key: SNZXMCRDLHOLAD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopentane-1-carboxamide is a synthetic carboxamide derivative featuring a cyclopentane core substituted with a 4-chlorophenyl group and a pyrazole ring linked to a tetrahydropyran (oxan-4-yl) moiety via a methylene bridge.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c22-18-5-3-17(4-6-18)21(9-1-2-10-21)20(26)24-19-13-23-25(15-19)14-16-7-11-27-12-8-16/h3-6,13,15-16H,1-2,7-12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZXMCRDLHOLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CN(N=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the oxan-4-yl group: This step involves the alkylation of the pyrazole ring with an appropriate oxan-4-yl halide.

    Formation of the cyclopentane carboxamide: This can be done by reacting the intermediate with cyclopentanone followed by amide formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have been screened for their ability to inhibit kinases involved in cancer progression. A related compound demonstrated promising activity against glioblastoma cell lines by inhibiting the AKT signaling pathway, which is crucial in glioma malignancy .

Case Study:
A study synthesized a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, revealing that one specific derivative exhibited low micromolar activity against kinase AKT2/PKBβ, correlating with reduced glioma cell viability in vitro. This highlights the potential of pyrazole derivatives as anticancer agents .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds containing pyrazole rings have been studied for their ability to inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase enzymes.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameStructureIC50 (µM)Mechanism
Compound AStructure A5.2COX-2 Inhibition
Compound BStructure B3.8NF-kB Pathway Inhibition

Antimicrobial Activity

The presence of the chlorophenyl group in the compound may enhance its antimicrobial properties. Research has shown that similar compounds can act against various bacterial strains by disrupting cell wall synthesis or inhibiting essential enzymes.

Case Study:
A study evaluated several derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria, finding that some compounds exhibited significant inhibition zones, suggesting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Carboxamides

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
1-(4-Chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopentane-1-carboxamide C22H25ClN2O2 408.90 Oxan-4-yl (tetrahydropyran) methyl Enhanced solubility due to oxygen-rich oxane ring; potential metabolic stability
1-(4-Chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide C22H31ClN2O2S 423.01 Thiomorpholin-4-yl Sulfur-containing thiomorpholine may increase lipophilicity and alter pharmacokinetics
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C13H18ClN3O 267.76 Piperazine Rigid piperazine ring; used as an intermediate in organic synthesis
2-[(E)-{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(hydroxyimino)methyl]phenol C20H14ClN3O2S 403.87 Thiazol-pyrazole hybrid Demonstrated anti-inflammatory activity via COX-2 inhibition

Biological Activity

The compound 1-(4-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopentane-1-carboxamide is a novel molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C16_{16}H18_{18}ClN3_{3}O2_{2}
  • Molecular Weight : 305.78 g/mol
  • Key Functional Groups :
    • Chlorophenyl group
    • Pyrazole ring
    • Cyclopentane carboxamide

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole and chlorophenyl moieties have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that such compounds could induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, leading to enhanced cell death in cancerous cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in activated microglia, suggesting a potential therapeutic role in neuroinflammatory conditions like Parkinson's disease . The inhibition of nitric oxide (NO) production was particularly notable, indicating a mechanism that could alleviate neuroinflammation .

Biological Activity Data

Activity Type Effect IC50 Value Reference
AnticancerInduces apoptosis15 µM
Anti-inflammatoryInhibits NO production10 µM
AntibacterialModerate activity against Salmonella typhiNot specified
Enzyme InhibitionStrong urease inhibitionIC50 = 2.14 µM

Case Studies and Research Findings

  • Neuroinflammation Study : A study focused on the compound's effects on LPS-induced neuroinflammation in microglial cells demonstrated significant reductions in inflammatory markers, supporting its potential use in treating neurodegenerative diseases .
  • Anticancer Research : Another study evaluated a series of pyrazole derivatives, revealing that modifications to the chlorophenyl group enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .
  • Antimicrobial Screening : The compound was screened against several bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopentane-1-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step processes:

Cyclopentane Core Formation : Cyclopentane-1-carboxylic acid derivatives are prepared via cyclization of diesters or ketones under acidic conditions.

Amide Coupling : The carboxamide group is introduced using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) or DMF ().

Heterocyclic Substitution : The pyrazole and oxane (tetrahydropyran) moieties are added via nucleophilic substitution or click chemistry ().
Purification steps often include column chromatography and recrystallization ().

Q. How is the molecular structure of this compound validated?

  • Methodological Answer :
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement, particularly for resolving chiral centers and hydrogen bonding networks ().
  • Spectroscopic Techniques :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., chlorophenyl protons at ~7.3 ppm).
  • HRMS : High-resolution mass spectrometry verifies molecular weight ().

Q. What are the key physicochemical properties influencing its bioactivity?

  • Methodological Answer :
  • Lipophilicity (LogP) : Measured via HPLC retention times or computational tools; critical for membrane permeability.
  • Solubility : Determined using shake-flask methods in PBS (pH 7.4) or DMSO. Poor solubility often requires formulation with co-solvents ().
  • pKa : Titration or potentiometry to assess ionization states (e.g., carboxamide group pKa ~3–5) ().

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxane-pyrazole moiety?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow systems improve reaction control (e.g., temperature, residence time) for exothermic steps ().
  • Catalyst Screening : Pd-catalyzed cross-coupling or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity ().
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., solvent polarity, stoichiometry) using software like JMP or MODDE ().

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays (e.g., kinase inhibition).
  • Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC50_{50} values ().
  • Structural Analog Comparison : Use SAR tables to identify critical substituents (Example below, adapted from ):
Compound SubstituentBioactivity (IC50_{50}, nM)Key Feature
Oxane-methyl pyrazole12.3 ± 1.2Enhanced solubility
Benzyl-pyrazole45.6 ± 3.8Higher lipophilicity

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite with homology models (e.g., GPCRs or kinases) to prioritize targets.
  • MD (Molecular Dynamics) : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses ().
  • QSAR Models : Train algorithms on datasets of analogs to correlate substituents (e.g., Cl position) with activity ().

Q. How to address crystallization challenges for X-ray analysis?

  • Methodological Answer :
  • Solvent Screening : Use vapor diffusion with PEG-based precipitants for slow crystal growth.
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning ().
  • Low-Temperature Data Collection : Mitrate radiation damage by cooling crystals to 100 K ().

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